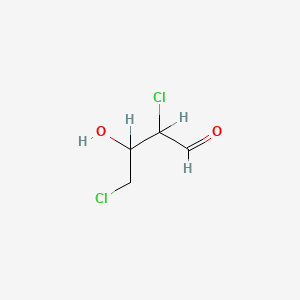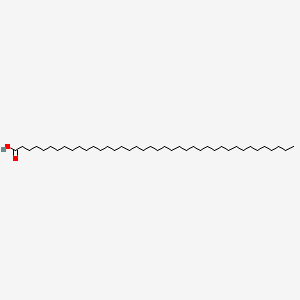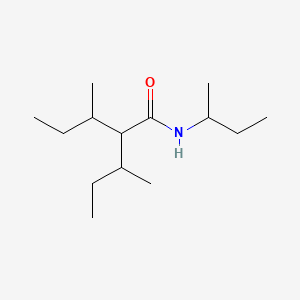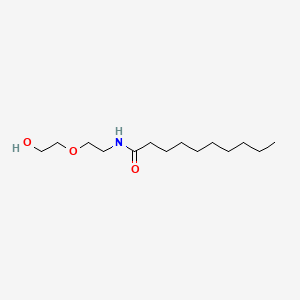
Einecs 234-598-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium, compound with iron (1:2), is a unique material that combines the properties of cerium and iron. Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states, primarily +3 and +4 . Iron, on the other hand, is a well-known transition metal with significant applications in various industries. The combination of these two elements results in a compound with intriguing chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cerium, compound with iron (1:2), typically involves the reaction of cerium salts with iron salts under controlled conditions. One common method is the co-precipitation technique, where cerium nitrate and iron nitrate are dissolved in water, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: On an industrial scale, the production of cerium, compound with iron (1:2), can be achieved through high-temperature solid-state reactions. This involves mixing cerium oxide and iron oxide powders in the desired stoichiometric ratio and heating the mixture in a furnace at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium, compound with iron (1:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products .
Common Reagents and Conditions:
Oxidation: Cerium, compound with iron (1:2), can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cerium(IV) oxide and iron(III) oxide, while reduction may yield cerium(III) oxide and metallic iron .
Applications De Recherche Scientifique
Cerium, compound with iron (1:2), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biomedical Applications: Cerium, compound with iron (1:2), is explored for its potential use in tissue engineering and regenerative medicine.
Environmental Applications: The compound is used in environmental remediation processes, such as the removal of pollutants from water and air.
Energy Storage: Cerium, compound with iron (1:2), is investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of cerium, compound with iron (1:2), involves its ability to undergo redox reactions, which allows it to participate in various chemical processes. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox flexibility is attributed to the presence of cerium, which can switch between +3 and +4 oxidation states, and iron, which can switch between +2 and +3 oxidation states .
Molecular Targets and Pathways: In biological systems, cerium, compound with iron (1:2), can interact with cellular components such as proteins and enzymes. It can mimic calcium ions and replace them in certain biochemical pathways, affecting cellular processes like respiration and metabolism .
Comparaison Avec Des Composés Similaires
Cerium, compound with iron (1:2), can be compared with other similar compounds, such as cerium, compound with cobalt (1:2), and cerium, compound with nickel (1:2). These compounds share some common properties but also exhibit unique characteristics:
Cerium, Compound with Cobalt (12): Similar to cerium, compound with iron (1:2), this compound also exhibits redox flexibility and is used in catalysis and energy storage applications.
Cerium, Compound with Nickel (12): This compound is known for its magnetic properties and is used in magnetic materials and electronic devices.
By comparing these compounds, the unique properties of cerium, compound with iron (1:2), such as its specific catalytic activity and redox behavior, can be highlighted.
Propriétés
Numéro CAS |
12014-50-5 |
|---|---|
Formule moléculaire |
CeFe2 |
Poids moléculaire |
251.81 g/mol |
Nom IUPAC |
cerium;iron |
InChI |
InChI=1S/Ce.2Fe |
Clé InChI |
MQXRWMALCYBMSC-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















